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Abstract

Pocenbrodib (formerly known as FT-7051) is a potent, orally bioavailable small molecule
inhibitor targeting the bromodomains of the CREB-binding protein (CBP) and the E1A-
associated protein p300, two structurally and functionally related transcriptional co-activators.
[1] By competitively binding to the acetyl-lysine binding pockets of the CBP/p300
bromodomains, Pocenbrodib disrupts their role in scaffolding protein complexes that regulate
gene transcription. This inhibitory action leads to the downregulation of key oncogenic signaling
pathways, most notably the androgen receptor (AR) and c-Myc pathways, which are critical
drivers in the progression of castration-resistant prostate cancer (CRPC).[2][3] This document
provides a comprehensive technical overview of the therapeutic target of Pocenbrodib, its
mechanism of action, and relevant preclinical and clinical data, along with detailed
experimental methodologies.

The Therapeutic Target: CBP/p300

The primary therapeutic targets of Pocenbrodib are the homologous proteins, CREB-binding
protein (CBP) and p300.[4] These proteins are large, multi-domain nuclear phosphoproteins
that function as transcriptional co-activators and possess intrinsic histone acetyltransferase
(HAT) activity.[4] They play a pivotal role in the regulation of gene expression by acetylating
histone and non-histone proteins, thereby modulating chromatin structure and protein function.

[4]
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CBP and p300 are involved in a multitude of cellular processes, including cell cycle regulation,
differentiation, and apoptosis. Their dysregulation is implicated in various diseases, including
cancer. In the context of prostate cancer, CBP and p300 act as essential co-activators for the
androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival.[2]
Upregulation of CBP/p300 is associated with resistance to anti-androgen therapies.[3]

Mechanism of Action

Pocenbrodib is a bromodomain inhibitor. The bromodomain is a protein domain that
recognizes and binds to acetylated lysine residues on histone tails and other proteins. By
occupying the acetyl-lysine binding pocket of the CBP/p300 bromodomains, Pocenbrodib
prevents their recruitment to chromatin and their interaction with acetylated transcription
factors.[1] This disruption of protein-protein interactions leads to the inhibition of the
transcriptional activation of target genes.

The primary downstream effects of Pocenbrodib's inhibition of CBP/p300 in prostate cancer
include:

« Inhibition of Androgen Receptor (AR) Signaling: Pocenbrodib treatment leads to a
significant reduction in the protein levels of both full-length AR and its splice variants (e.g.,
AR-V7), which are often associated with resistance to therapy.[2][5] This, in turn,
downregulates the expression of AR target genes such as prostate-specific antigen (PSA)
and TMPRSS2.[5]

o Downregulation of c-Myc: c-Myc is a potent oncogene that is frequently overexpressed in
prostate cancer and contributes to tumor progression. Pocenbrodib has been shown to
decrease the protein levels of c-Myc.[6]

e Modulation of NF-kB Signaling: CBP/p300 are also known to be co-activators for the NF-kB
pathway, which is involved in inflammation and cell survival. Inhibition of CBP/p300 can lead
to a decrease in the activity of the NF-kB subunit p65.[2][3]

The multifaceted mechanism of action of Pocenbrodib, targeting multiple key oncogenic
pathways, makes it a promising therapeutic agent for castration-resistant prostate cancer.

Quantitative Data

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8102310/
https://www.sygnaturediscovery.com/publications/papers/targeting-p300-cbp-axis-in-lethal-prostate-cancer/
https://www.benchchem.com/product/b12395056?utm_src=pdf-body
https://www.benchchem.com/product/b12395056?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/cbp-p300-bromodomain-inhibitor-ft-7051
https://www.benchchem.com/product/b12395056?utm_src=pdf-body
https://www.benchchem.com/product/b12395056?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8102310/
https://www.promega.com/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/
https://www.promega.com/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/
https://www.benchchem.com/product/b12395056?utm_src=pdf-body
https://www.cellcentric.com/wp-content/uploads/2022/11/AACR_Poster_2017.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8102310/
https://www.sygnaturediscovery.com/publications/papers/targeting-p300-cbp-axis-in-lethal-prostate-cancer/
https://www.benchchem.com/product/b12395056?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

While specific binding affinity and potency data for Pocenbrodib are not publicly available,
data from a closely related and structurally similar CBP/p300 bromodomain inhibitor, CCS1477,
provides a strong indication of its potency.

Table 1: Binding Affinity and Potency of a
: ive CBP/p300 Inhibitor (CCS |

Parameter Target Value (nM) Assay Method

Surface Plasmon

Binding Affinity (Kd 300 1.3
J y (Kd) P Resonance (SPR)

Surface Plasmon

CBP 1.7
Resonance (SPR)
Surface Plasmon
BRD4 222
Resonance (SPR)
Inhibitory Potency Cell Proliferation
22Rv1 cells 96
(1C50) Assay
Cell Proliferation
VCaP cells 49

Assay

Data for CCS1477, a potent and selective inhibitor of the p300/CBP bromodomain.[5]

Table 2: In Vitro Antiproliferative Activity of CBP/p300
Inhibition in Prostate Cancer Cell Lines
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Cell Line Androgen Receptor Status  1C50 (nM) for CCS1477
- Not explicitly stated, but
LNCaP Androgen-sensitive ]
effective
Androgen-sensitive, expresses
VCaP 49
AR-V7
Castration-resistant, expresses
22Rv1 96
AR-V7
DU-145 AR-negative Minimal effect
PC-3 AR-negative Minimal effect

Data for CCS1477, a potent and selective inhibitor of the p300/CBP bromodomain.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway
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Caption: Mechanism of action of Pocenbrodib in inhibiting CBP/p300.
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Experimental Workflow: Bromodomain Binding Assay

/AlphaScreen/AIphaLISA Workflow\

Prepare Reagents:
- Biotinylated Histone Peptide
- GST-tagged CBP/p300 Bromodomain
- Pocenbrodib (or CCS1477)
- Streptavidin Donor Beads
- Anti-GST Acceptor Beads

'

Incubate Peptide, Bromodomain,
and Inhibitor

l

Add Donor and Acceptor Beads

Incubate in Dark

y

Read Plate on Alpha-compatible
Plate Reader (680nm excitation,
520-620nm emission)

'

Analyze Data:
Calculate IC50 values

Click to download full resolution via product page
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Caption: Workflow for a bromodomain binding assay.

Experimental Workflow: Cell Viability Assay

4 CellTiter-Glo Workflow )
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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